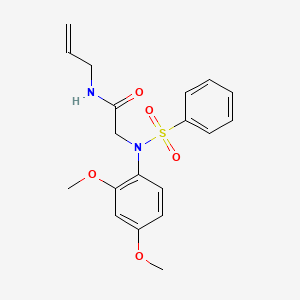
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide, also known as MPQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPQC belongs to the class of quinoline derivatives, which have been shown to possess various biological activities, including anticancer, antifungal, and antimicrobial properties.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-(3-methylphenyl)-2-quinolinecarbohydrazonamide exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer. N-(3-methylphenyl)-2-quinolinecarbohydrazonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. N-(3-methylphenyl)-2-quinolinecarbohydrazonamide may also induce cell cycle arrest and modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide has been shown to have low toxicity in normal cells, which is a desirable characteristic for a potential therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation is the lack of clinical studies on N-(3-methylphenyl)-2-quinolinecarbohydrazonamide, which limits its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(3-methylphenyl)-2-quinolinecarbohydrazonamide. One area of interest is the development of more potent derivatives of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide with improved anticancer activity. Another area of research is the investigation of the mechanism of action of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide and its potential as a modulator of gene expression. Additionally, more studies are needed to evaluate the toxicity and pharmacokinetics of N-(3-methylphenyl)-2-quinolinecarbohydrazonamide in vivo.
Méthodes De Synthèse
N-(3-methylphenyl)-2-quinolinecarbohydrazonamide can be synthesized through a multi-step reaction process, which involves the condensation of 3-methylbenzohydrazide with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
N-amino-N'-(3-methylphenyl)quinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-5-4-7-14(11-12)19-17(21-18)16-10-9-13-6-2-3-8-15(13)20-16/h2-11H,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGXXCFFLCZONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-amino-N'-(3-methylphenyl)quinoline-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)
![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)